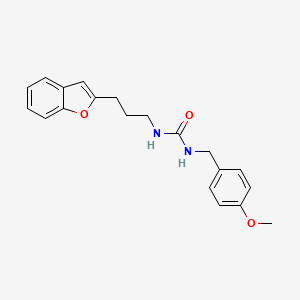

1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea

Description

“1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea” is a synthetic urea derivative featuring a benzofuran moiety linked via a propyl chain and a 4-methoxybenzyl group. Benzofuran-based compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including enzyme inhibition and anticancer properties. The methoxy group at the para position of the benzyl substituent may enhance lipophilicity and influence binding interactions with biological targets, such as allosteric sites on enzymes like protein arginine methyltransferases (PRMTs) .

Properties

IUPAC Name |

1-[3-(1-benzofuran-2-yl)propyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-24-17-10-8-15(9-11-17)14-22-20(23)21-12-4-6-18-13-16-5-2-3-7-19(16)25-18/h2-3,5,7-11,13H,4,6,12,14H2,1H3,(H2,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYHAFSSNVYIMIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)NCCCC2=CC3=CC=CC=C3O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea typically involves the following steps:

Formation of Benzofuran-2-yl Propylamine: This can be achieved by reacting benzofuran with a suitable propylamine derivative under appropriate conditions.

Formation of 4-Methoxybenzyl Isocyanate: This intermediate can be synthesized by reacting 4-methoxybenzylamine with phosgene or a similar reagent.

Coupling Reaction: The final step involves the reaction of benzofuran-2-yl propylamine with 4-methoxybenzyl isocyanate to form the desired urea compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The benzofuran and methoxybenzyl groups can participate in substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe or ligand in biological studies.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

1-(3-(Benzofuran-2-yl)propyl)-3-(4-fluorobenzyl)urea

- Structural Difference : The 4-fluorobenzyl group replaces the 4-methoxybenzyl group.

- Impact : Fluorine’s electronegativity may increase binding affinity to hydrophobic pockets, whereas the methoxy group’s electron-donating nature could enhance π-π stacking or hydrogen bonding. This substitution might alter metabolic stability or target selectivity .

1-(Benzo[d][1,2,3]thiadiazol-6-yl)-3-(3-(piperidin-4-yl)propyl)urea (15e)

- Structural Difference : A benzothiadiazole ring replaces benzofuran, and a piperidin-4-yl group substitutes the 4-methoxybenzyl chain.

- Biological Activity : Compound 15e exhibits potent PRMT3 inhibition (IC₅₀ = 0.12 µM) due to the benzothiadiazole’s planar structure, which facilitates π-π interactions. The piperidine group may contribute to solubility and membrane permeability .

- Synthesis : Yield = 45%, HPLC purity = 99%, MS (ESI) m/z 320 [M + H]+ .

1-(2-Amino-2-phenylethyl)-3-(benzo[d][1,2,3]thiadiazol-6-yl)urea (16)

- Structural Difference : A phenylethylamine group replaces the benzofuran-propyl chain.

- However, this substitution reduces lipophilicity compared to the benzofuran-propyl group .

1-Benzyl-3-(4-chlorophenyl)-1-methoxyurea

- Structural Difference : A chlorophenyl group and methoxy substitution on the urea nitrogen are present.

- Physicochemical Properties : Density = 1.290 g/cm³, pKa = 12.75. The chloro group increases molecular weight and may enhance halogen bonding, while the methoxy group could reduce metabolic oxidation .

Key Observations :

- Benzothiadiazole derivatives (e.g., 15c–e) exhibit moderate to high yields (35–47%) and excellent purity (98–99%), suggesting robust synthetic protocols .

- The absence of methoxy or benzofuran groups in these compounds highlights the need for optimization in synthesizing the target molecule.

Substituent Effects on Pharmacokinetics

- Benzofuran vs. Benzothiadiazole : Benzofuran’s oxygen atom may reduce metabolic stability compared to benzothiadiazole’s sulfur, but it could enhance blood-brain barrier penetration due to lower polarity .

- Methoxy vs. Fluorine’s electronegativity favors hydrophobic interactions but may reduce solubility .

Biological Activity

1-(3-(Benzofuran-2-yl)propyl)-3-(4-methoxybenzyl)urea is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, drawing from diverse research findings.

Synthesis

The synthesis of this compound typically involves a multi-step process starting from readily available precursors. The key steps usually include:

- Formation of the Benzofuran Derivative : This is achieved through cyclization reactions involving appropriate phenolic compounds.

- Urea Formation : The reaction of isocyanates with amines or alcohols leads to the formation of the urea moiety.

- Final Coupling : The benzofuran and methoxybenzyl groups are coupled to form the final product.

Anticancer Activity

Research has indicated that compounds containing benzofuran and urea moieties exhibit significant anticancer properties. A study demonstrated that derivatives similar to this compound showed promising cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

The compound also exhibits neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's. In vitro studies suggest that it may inhibit acetylcholinesterase (AChE), an enzyme linked to cognitive decline.

| Compound | IC50 (µM) | AChE Inhibition |

|---|---|---|

| This compound | 18.5 | Moderate |

| Donepezil | 6.21 | Strong |

Anti-inflammatory Activity

In addition to anticancer and neuroprotective properties, this compound has shown anti-inflammatory effects in preclinical studies. It was found to reduce the production of pro-inflammatory cytokines in activated macrophages.

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymes : The urea moiety is known for its ability to inhibit various enzymes, including AChE and certain kinases involved in cancer progression.

- Induction of Apoptosis : Studies indicate that compounds with similar structures can activate apoptotic pathways in cancer cells.

- Antioxidant Properties : The benzofuran structure contributes to antioxidant activity, protecting cells from oxidative stress.

Case Studies

- Breast Cancer Study : A recent study evaluated the effects of this compound on MCF-7 cells, revealing a significant decrease in cell viability and induction of apoptosis through caspase activation.

- Neuroprotection in Animal Models : In vivo studies using mouse models demonstrated that treatment with this compound improved cognitive function and reduced markers of neuroinflammation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.